

A Comparative Analysis of Danofloxacin Distribution Across Various Tissues

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Compound of Interest

Compound Name: Danofloxacin-D3

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A comprehensive review of experimental data on the concentration of the veterinary fluoroquinolone, danofloxacin, in different animal tissues reveals significant variations based on the species, tissue type, and administration route. This guide synthesizes key findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of danofloxacin's pharmacokinetic profile, offering valuable insights for therapeutic applications and residue analysis.

Danofloxacin, a synthetic fluoroquinolone antibiotic, is widely used in veterinary medicine to treat bacterial infections in various animal species. Its efficacy is intrinsically linked to its ability to penetrate and accumulate in target tissues. Understanding the distribution kinetics of danofloxacin is therefore crucial for optimizing dosage regimens and ensuring food safety by monitoring drug residues. This guide presents a comparative analysis of danofloxacin levels in key tissues, supported by experimental data and detailed methodologies.

Quantitative Analysis of Danofloxacin Tissue Concentrations

The following table summarizes the peak concentrations (C_{max}) of danofloxacin observed in different tissues across various animal species, as reported in several pharmacokinetic studies. The data highlights the differential distribution of the drug, with notable accumulation in organs such as the lungs, liver, and kidneys.

Animal Species	Tissue	Route of Administration	Dosage	Peak Concentration (Cmax)	Time to Peak (Tmax)	Reference
Calves (with pneumonia)	Pneumonic Lung	Intramuscular (IM)	1.25 mg/kg	1.17 µg/g	1.8 hours	[1][2][3][4]
Calves (with pneumonia)	Plasma	Intramuscular (IM)	1.25 mg/kg	0.25 µg/mL	0.80 hours	[1][2][3]
Broiler Chickens	Lung	Oral (in drinking water)	5 mg/kg	0.43 µg/g	Steady-state (12h)	[5]
Broiler Chickens	Plasma	Oral (in drinking water)	5 mg/kg	0.21 µg/L	Steady-state (12h)	[5]
Broiler Chickens	Lung	Oral	5 mg/kg	0.31 +/- 0.07 µg/g	Not Specified	[6]
Broiler Chickens	Plasma	Oral	5 mg/kg	0.5 µg/mL	1.5 hours	[6]
Sheep	Lung	Intramuscular (IM)	1.25 mg/kg	1.51 +/- 0.18 µg/g	1 hour	[7][8]
Sheep	Plasma	Intramuscular (IM)	1.25 mg/kg	0.32 +/- 0.02 µg/mL	1.23 +/- 0.34 hours	[7][8]
Sheep	Lymph Nodes	Intramuscular (IM)	1.25 mg/kg	4.61 +/- 0.35 µg/g	2 hours	[7][8]
Rainbow Trout (Large)	Liver	Oral	10 mg/kg	> 3.78 µg/g (estimated)	~4 hours	[9]

Rainbow Trout (Large)	Kidney	Oral	10 mg/kg	> 3.78 µg/g (estimated)	~4 hours	[9]
Rainbow Trout (Large)	Muscle	Oral	10 mg/kg	> 3.78 µg/g (estimated)	~4 hours	[9]
Rainbow Trout (Large)	Plasma	Oral	10 mg/kg	3.78 µg/mL	4 hours	[9]
Geese	Liver	Oral	5 mg/kg	Higher than other tissues	Not Specified	[10]
Geese	Kidney	Oral	5 mg/kg	Higher than other tissues	Not Specified	[10]
Geese	Plasma	Oral	5 mg/kg	0.96 µg/mL	1.70 hours	[10]
Koi	Plasma	Intramuscular (IM)	10 mg/kg	8,315.7 ng/mL	~45 minutes	[11]
Tilapia	Liver	Oral	10 mg/kg	12.48 µg/g	6 hours	[12]
Tilapia	Kidney	Oral	10 mg/kg	13.18 µg/g	6 hours	[12]
Tilapia	Muscle	Oral	10 mg/kg	2.15 µg/g	12 hours	[12]
Tilapia	Serum	Oral	10 mg/kg	1.44 µg/g	6 hours	[12]

Experimental Protocols

The methodologies employed in the cited studies are critical for interpreting the presented data. Below are detailed protocols for key experiments.

Pharmacokinetic Study in Calves with Acute Pneumonia[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- **Animal Model:** Cross-bred steers and bulls with naturally occurring acute pneumonia.
- **Drug Administration:** A single intramuscular injection of danofloxacin at a dose of 1.25 mg/kg body weight.
- **Sample Collection:** Plasma and lung tissue samples (pneumonic and grossly normal) were collected at various time points post-injection.
- **Analytical Method:** Danofloxacin concentrations were determined using high-performance liquid chromatography (HPLC).

Tissue Distribution Study in Sheep[7][8]

- **Animal Model:** Healthy sheep.
- **Drug Administration:** Intramuscular administration of danofloxacin at a dose of 1.25 mg/kg body weight.
- **Sample Collection:** Plasma and various tissue samples, including lung and lymph nodes, were collected at different time points after administration.
- **Analytical Method:** Danofloxacin levels were quantified by a validated analytical method.

Pharmacokinetics and Tissue Residue Study in Geese[10]

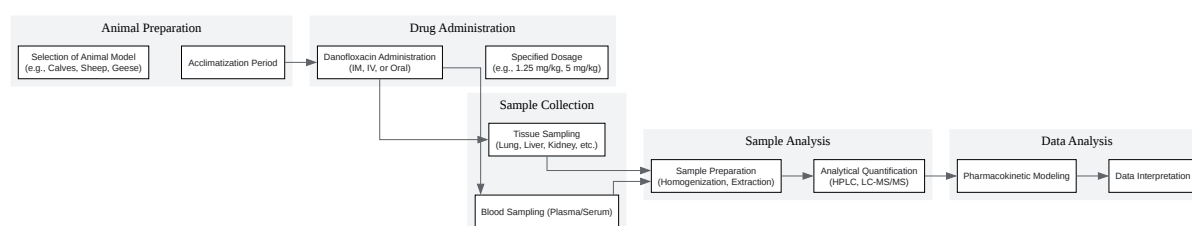
- **Animal Model:** Healthy Bilgorajska geese.
- **Drug Administration:** Single oral (PO) and intravenous (IV) administrations of danofloxacin at a dose of 5 mg/kg.
- **Sample Collection:** Blood samples were collected up to 48 hours post-administration. Tissue samples (muscle, heart, kidney, liver, and lung) were collected at 6, 10, 24, and 48 hours from a separate group of orally treated geese.
- **Analytical Method:** Danofloxacin concentrations in all matrices were quantified using a validated high-performance liquid chromatography (HPLC) method with spectrofluorimetric detection.

Residue Depletion Study in Tilapia[12]

- Animal Model: Saltwater tilapia (*Oreochromis mossambicus*).
- Drug Administration: A single oral administration of danofloxacin at a dose of 10 mg/kg body weight, and a multiple-dose regimen of 10 mg/kg daily for five consecutive days.
- Sample Collection: Serum, muscle, liver, and kidney samples were collected at various time points post-dosing.
- Analytical Method: Danofloxacin residues were analyzed by HPLC with fluorescence detection.

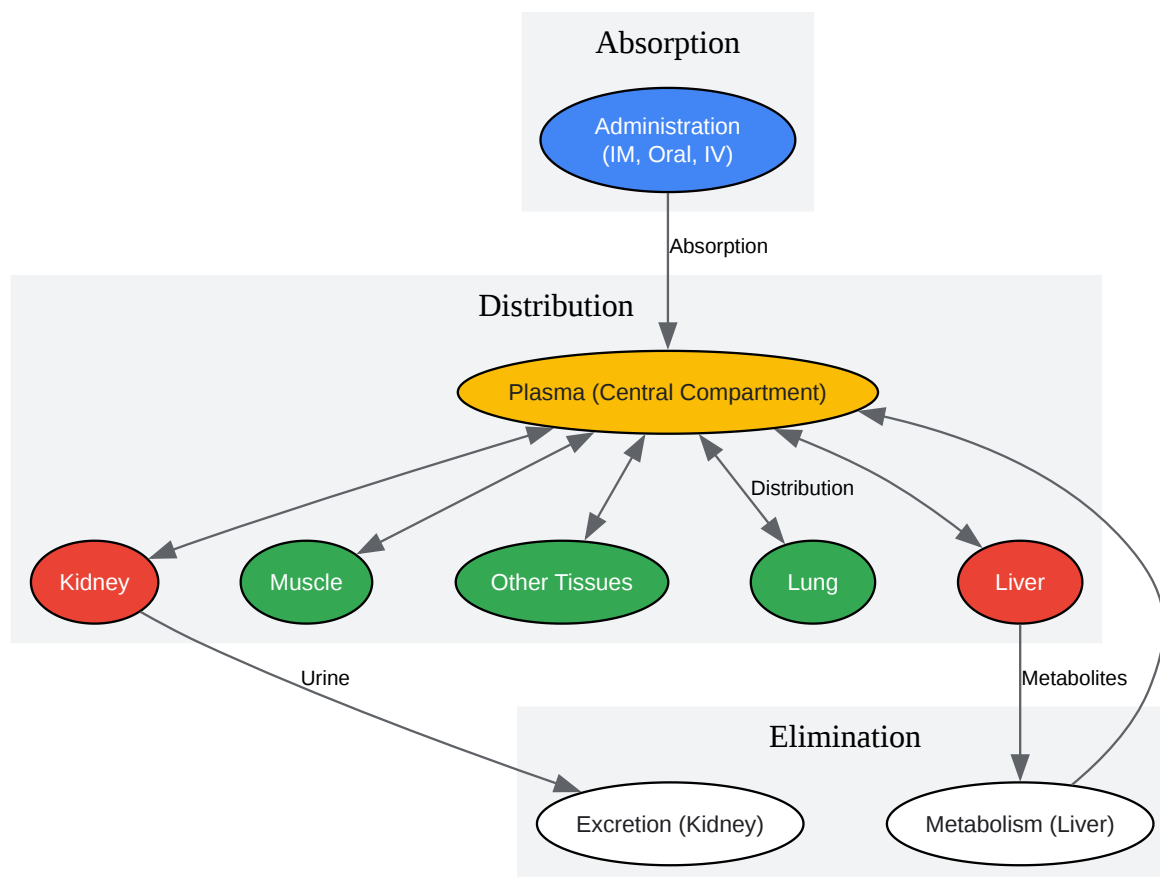
Visualizing Experimental Processes and Drug Distribution

To further elucidate the experimental designs and the principles of drug distribution, the following diagrams are provided.



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Caption: Experimental workflow for pharmacokinetic studies of danofloxacin.



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